[2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate
Description
Structural Classification Within Polycyclic Aromatic Hydrocarbon Derivatives
The compound [2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate is a highly functionalized derivative of tetracene, a four-ring polycyclic aromatic hydrocarbon (PAH) belonging to the acene family. Its core structure (Figure 1) consists of a partially hydrogenated tetracene scaffold (C18H12 backbone) fused with quinone and hydroquinone moieties, characteristic of anthracycline antibiotics. The molecule features:
- Aromatic core modifications : Two ketone groups at positions 6 and 11, methoxy at position 7, and hydroxyl groups at positions 2, 5, and 12.
- Sugar moiety : A 5-hydroxy-6-methyloxane ring substituted with a trifluoroacetylated amino group at position 4, attached via a glycosidic bond at position 4 of the tetracene system.
- Ester side chain : A pentanoate group linked through an oxoethyl bridge at position 2.
This structural complexity places it within the family of glycosylated anthraquinone derivatives, sharing key features with clinical anthracyclines like daunorubicin and doxorubicin. Table 1 summarizes its structural relationship to classical anthracyclines.
Table 1: Comparative Structural Features of the Compound and Classical Anthracyclines
The presence of the trifluoroacetylated oxane moiety represents a deliberate structural deviation from natural anthracyclines, likely engineered to modulate pharmacokinetic properties or target affinity. Computational studies of similar tetracene derivatives suggest that such substitutions significantly alter electron transport properties and intermolecular stacking behavior.
Historical Context of Tetracene-Based Molecular Architectures
Tetracene (C18H12) first gained scientific attention in the 1930s during carcinogenicity studies of polycyclic aromatics, though it was later found to be non-carcinogenic. Its modern applications emerged in 2007 with the discovery of semiconducting properties in organic electronics, but its medicinal potential was unlocked earlier through anthracycline research.
The compound’s design principles stem from three historical milestones:
- Anthracycline discovery (1960s) : Isolation of daunorubicin from Streptomyces peucetius demonstrated the therapeutic potential of glycosylated tetracene derivatives.
- Structural optimization (1970s–1990s) : Semi-synthetic modifications, such as the development of doxorubicin via hydroxylation, established structure-activity relationships for antitumor activity.
- Precision engineering (2000s–present) : Advances in biosynthetic pathway manipulation enabled targeted substitutions, such as the trifluoroacetyl group in this compound, to address drug resistance and toxicity.
The incorporation of a pentanoate ester side chain follows trends in prodrug design, where lipophilic esters improve membrane permeability before enzymatic hydrolysis to active forms. Similarly, the trifluoroacetylated sugar moiety mirrors modern strategies to enhance metabolic stability through fluorine substitution.
Recent crystallographic analyses of alkylated tetracenes (e.g., tetrapropyl-tetracene) have revealed how side chains influence molecular packing and charge transport, providing a framework for understanding this compound’s solid-state behavior. These insights bridge materials science and medicinal chemistry, illustrating the dual heritage of tetracene-based molecular design.
Properties
IUPAC Name |
[2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCKGBMQLCSHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36F3NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the tetracenyl core: This step involves the construction of the tetracenyl backbone through a series of cyclization reactions.
Functional group modifications: Introduction of hydroxyl, methoxy, and trifluoroacetyl groups through selective reactions.
Final esterification: The final step involves the esterification of the intermediate compound with pentanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of Ester and Amide Bonds
The compound contains two hydrolytically labile groups:
-
Pentanoate ester : Hydrolysis under physiological or basic conditions yields the corresponding carboxylic acid (valeric acid) and the parent hydroxyl-containing anthracycline .
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Trifluoroacetamide : Acidic or enzymatic cleavage releases trifluoroacetic acid (TFA) and regenerates the free amine on the sugar moiety .
Redox Activity of the Anthracycline Core
The tetracen backbone contains a quinone-hydroquinone system prone to redox cycling:
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Reduction : Generates semiquinone radicals via NADPH-dependent reductases, leading to reactive oxygen species (ROS) .
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Oxidation : Stabilizes the quinone structure under aerobic conditions, critical for DNA intercalation and topoisomerase II inhibition .
| Redox State | Electron Transfer | Biological Impact |
|---|---|---|
| Quinone | Accepts electrons | DNA damage via ROS |
| Hydroquinone | Donates electrons | Stabilizes DNA adducts |
Modification of Hydroxyl Groups
The multiple hydroxyl groups (e.g., at positions 2, 5, 12) participate in:
-
Glycosylation : Enzymatic addition of sugar moieties in vivo .
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Methylation : Methoxy groups (position 7) resist demethylation under physiological conditions but may react with strong alkylating agents .
Stability Under Light and Heat
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Photodegradation : The conjugated chromophore system absorbs UV-Vis light, leading to decomposition (e.g., cleavage of the glycosidic bond) .
-
Thermal Stability : Degrades above 150°C, releasing CO₂ and forming polycyclic aromatic byproducts .
Synthetic Modifications
While not direct reactions of the compound itself, synthetic steps include:
-
Acylation : The trifluoroacetyl group is introduced to protect the amine during synthesis .
-
Esterification : The pentanoate side chain is added to improve lipophilicity and prodrug activation .
Comparative Reactivity with Analogs
Inferred Metabolic Pathways
Based on structural analogs:
Key Mechanistic Insights
Scientific Research Applications
IUPAC Name: [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate .
Other names for this compound include:
- N-Trifluoroacetyladriamycin-14-valerate
- Trifluoroacetyladriamycin-14-valerate
- NSC246131
- Adriamycin, 14-valerate
Molecular Formula: C34H36F3NO13
Molecular Weight: 723.64 g/mol
Scientific Research Applications
While the search results do not provide specific applications of "[2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate", information on related compounds and techniques can be gathered.
FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, a widely used spectral methodology based on the vibration and rotation of atoms, can be applied for the detection of internal structures .
- FTIR can identify functional groups such as O–H and C=O .
- FTIR can be used in the study of nanoparticles .
- FTIR can be used to analyze a variety of materials .
Related Compounds:
- Iron Oxide Nanoparticles (IONPs): These have biocompatibility and low toxicity, suiting them for medical applications and enhancing pollutant degradation .
- Zinc Oxide Nanoparticles (ZnONPs): Polyphenolic compounds support the formation of ZnONPs, with carboxylic groups contributing to their stabilization through interaction with the NP surface .
- Titanium Dioxide Nanoparticles (TiO2NPs): Extracts from Neem (Azadirachta indica) leaves and Sesbania grandiflora can be used in the environmentally friendly synthesis of TiO2NPs .
Mechanism of Action
The mechanism by which [2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 80287-44-1 ([2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate)
- Key Differences: Amino vs. Trifluoroacetylated Amino Group: The absence of a trifluoroacetyl group in 80287-44-1 reduces its lipophilicity (predicted logP ~1.2 vs. Stereochemistry: Both compounds share similar stereochemical configurations at critical positions (e.g., 2S,4S on the tetracen core), suggesting comparable binding modes to biological targets.
- Implications: The trifluoroacetyl group in the main compound may enhance metabolic stability by resisting enzymatic deacylation, a common issue with free amino groups .
Benzylamino-Substituted Analog ([2-[(2R,4R)-4-[(1R,3S,4S,5S)-3-(benzylamino)-4-hydroxy-5-methylcyclohexyl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate)
- Cyclohexyl vs. Oxane Ring: The cyclohexyl moiety may confer conformational rigidity, affecting solubility and target engagement.
- Implications: The benzylamino group could increase cytotoxicity but may also elevate off-target risks due to nonspecific hydrophobic interactions .
3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide
- Key Differences: Fluorinated Aromatic System: The difluorophenyl group enhances electronegativity and bioavailability, a feature absent in the main compound. Pyrazine vs.
- Implications : Fluorination in this analog improves metabolic resistance and target specificity, suggesting that the trifluoroacetyl group in the main compound serves a similar purpose .
Structural and Functional Data Table
*Approximate molecular weights based on structural analogs.
Biological Activity
The compound [2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate (CAS No. 56124-62-0) is a complex organic molecule characterized by a diverse array of functional groups. Its unique structure suggests potential biological activities that warrant thorough investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 723.64 g/mol. The structural complexity includes multiple hydroxyl groups, a trifluoroacetyl group, and a tetracene backbone, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 723.64 g/mol |
| CAS Number | 56124-62-0 |
| Purity | Not specified |
| Storage Conditions | Sealed in dry conditions at 2-8°C |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to the tetracene structure. For instance, derivatives with similar functional groups have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Study: MCF-7 Cell Line
In vitro testing using the MTT assay has shown that compounds with similar structures exhibit IC50 values in the micromolar range against the MCF-7 cell line. The results indicate that these compounds can effectively inhibit cell proliferation.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Induces apoptosis via caspase activation |
| Compound B | 10.0 | Inhibits topoisomerase activity |
Antimicrobial Activity
There is emerging evidence suggesting that the compound may possess antimicrobial properties. Similar tetracene derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The presence of hydroxyl groups may enhance interaction with cellular components, triggering apoptotic pathways.
- Topoisomerase Inhibition : The tetracene structure is known to interfere with DNA replication by inhibiting topoisomerases.
- Antioxidant Activity : Hydroxylated compounds often exhibit antioxidant properties that can protect cells from oxidative stress.
Synthesis and Evaluation
Research has focused on synthesizing various derivatives of the compound to evaluate their biological activities systematically. For example, modifications in the hydroxyl group positioning have been linked to enhanced anticancer efficacy.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the structural integrity and purity of [compound]?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment (>98% threshold as per HPLC standards) , nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation (e.g., distinguishing S/R configurations at positions 2 and 4), and mass spectrometry (MS) to verify the molecular weight (matching the theoretical 677.17 g/mol range) . For glycosidic linkage validation, employ hydrolysis followed by ion-exchange chromatography to isolate and identify sugar moieties.
Q. How should researchers handle stability challenges during storage and experimentation with this compound?
- Methodological Answer : Store the compound at 0–6°C in inert, moisture-free environments to prevent hydrolysis of the trifluoroacetyl group or oxidation of the tetracenone core . For experimental use, pre-dissolve in anhydrous solvents (e.g., dimethyl sulfoxide) under nitrogen atmosphere to minimize degradation. Monitor stability via UV-Vis spectroscopy at 6,11-dioxo-specific λmax (~450 nm) to detect decomposition .
Q. What safety protocols are critical for laboratory handling of this compound?
- Methodological Answer : Follow TCI America’s guidelines for toxicological risk mitigation:
- Use fume hoods and PPE (nitrile gloves, chemical-resistant goggles) to avoid inhalation/contact .
- Implement waste segregation protocols for halogenated byproducts (e.g., trichlorophenyl intermediates) and collaborate with certified disposal services .
Advanced Research Questions
Q. How can the stereochemistry of the oxan-2-yl moiety influence biological activity, and what experimental designs validate this?
- Methodological Answer : The 5-hydroxy-6-methyl-oxan-2-yl group’s axial/equatorial configuration impacts solubility and target binding. To test this:
- Synthesize diastereomers via controlled glycosylation reactions and compare their bioactivity using cell-based assays (e.g., IC50 in cancer cell lines).
- Apply circular dichroism (CD) to correlate stereochemistry with conformational stability .
Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., topoisomerase II)?
- Methodological Answer :
- Use density functional theory (DFT) to model the electronic properties of the tetracenone core and its redox behavior.
- Employ molecular docking (AutoDock Vina) to simulate binding to DNA-enzyme complexes, prioritizing the 2,5,12-trihydroxy motif as a hydrogen-bond donor . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics.
Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-specific binding)?
- Methodological Answer :
- Replicate studies under standardized conditions (e.g., fixed pH, serum-free media) to isolate confounding variables.
- Perform competitive binding assays with fluorescent probes (e.g., ethidium bromide displacement) to quantify DNA intercalation specificity .
- Analyze batch-to-batch variability using LC-MS to trace impurities (e.g., residual methoxy derivatives) that may skew results .
Q. What advanced synthetic routes improve yield of the 2,2,2-trifluoroacetyl-protected amino group?
- Methodological Answer :
- Optimize a two-step protocol: (1) Selective acylation of the oxan-2-yl amine using trifluoroacetic anhydride in dichloromethane at −20°C to prevent over-acylation. (2) Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the mono-acylated product .
- Monitor reaction progress with in-situ IR spectroscopy (amide I band at ~1650 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
